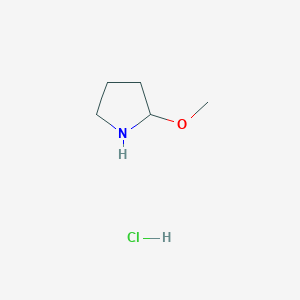
2-Methoxypyrrolidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxypyrrolidinehydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyrrolidinehydrochloride typically involves the reaction of 2-methoxypyrrolidine with hydrochloric acid. The process can be carried out under controlled temperature and pressure conditions to ensure high yield and purity. One common method involves dissolving 2-methoxypyrrolidine in an appropriate solvent, such as methanol or ethanol, and then adding hydrochloric acid dropwise while maintaining the reaction mixture at a low temperature. The resulting product is then purified through recrystallization or other suitable techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxypyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-methoxypyrrolidine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of 2-methoxypyrrolidine-3-carboxylic acid.
Reduction: Formation of 2-methoxypyrrolidine.
Substitution: Formation of 2-chloropyrrolidine or 2-bromopyrrolidine.
Wissenschaftliche Forschungsanwendungen
2-Methoxypyrrolidinehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxypyrrolidinehydrochloride involves its interaction with specific molecular targets and pathways. The methoxy group enhances the compound’s ability to interact with biological molecules, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: The parent compound, which lacks the methoxy group.
2-Methoxypyrrolidine: The free base form without the hydrochloride salt.
Pyrrolidinone: A related compound with a carbonyl group at the second position.
Uniqueness: 2-Methoxypyrrolidinehydrochloride is unique due to the presence of both the methoxy group and the hydrochloride salt. This combination enhances its solubility, stability, and reactivity compared to similar compounds. Additionally, the methoxy group can participate in various chemical reactions, providing opportunities for further functionalization and derivatization .
Eigenschaften
Molekularformel |
C5H12ClNO |
|---|---|
Molekulargewicht |
137.61 g/mol |
IUPAC-Name |
2-methoxypyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-5-3-2-4-6-5;/h5-6H,2-4H2,1H3;1H |
InChI-Schlüssel |
VRAKTFCZUDVYGI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


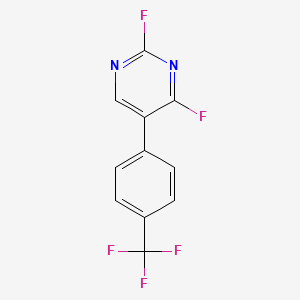
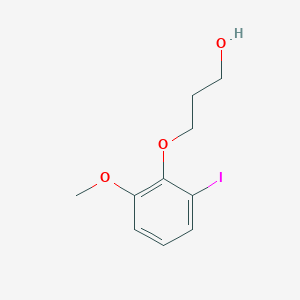
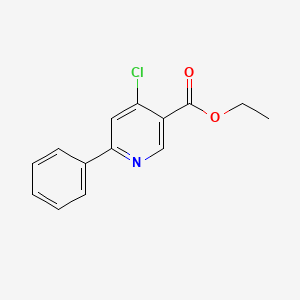
![2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097622.png)
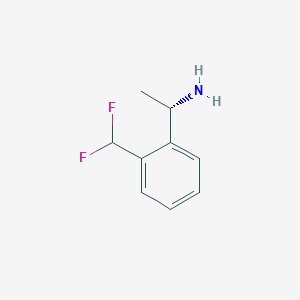
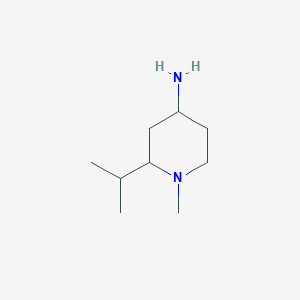


![tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13097656.png)
![3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13097661.png)
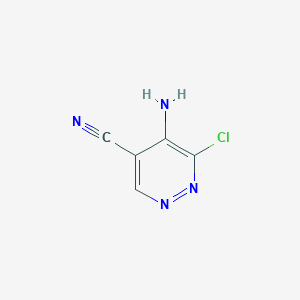
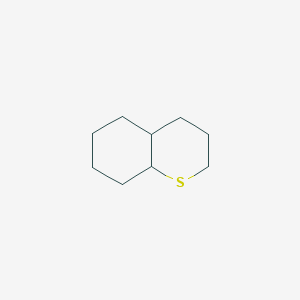

![2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097679.png)
